

Methanedithiol: A Core Component in Organosulfur Chemistry

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Compound of Interest

Compound Name: Methanedithiol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methanedithiol, also known as dimercaptomethane, is the simplest geminal dithiol with the chemical formula $\text{CH}_2(\text{SH})_2$. This highly reactive organosulfur compound serves as a fundamental building block in various chemical transformations and holds a significant position in the broader landscape of organosulfur chemistry. Its unique structure, with two thiol groups attached to the same carbon atom, imparts distinct reactivity that is leveraged in the synthesis of complex molecules, including heterocyclic compounds and derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of **methanedithiol**, focusing on its chemical properties, synthesis, reactivity, and its burgeoning role in medicinal chemistry and drug development.

Chemical and Physical Properties

Methanedithiol is a colorless liquid characterized by a pungent odor.^[1] It is a flammable compound and should be handled with appropriate safety precautions.^[1] The key physical and chemical properties of **methanedithiol** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	CH ₄ S ₂	[1][2]
Molecular Weight	80.18 g/mol	[1]
CAS Number	6725-64-0	[1][2]
Appearance	Colorless liquid	[1][2]
Odor	Punctual	[1]
Boiling Point	118.0 °C at 760 mmHg	[1]
Density	0.827 - 0.831 g/cm ³	[1]
Refractive Index	1.578 - 1.584	[1]
Solubility	Soluble in water and ethanol	[1]
GHS Classification	Flammable liquid and vapor (Warning)	[1]

Spectroscopic Data

The structural elucidation of **methanedithiol** and its reaction products relies on various spectroscopic techniques. Below is a summary of available spectroscopic data.

Spectroscopy	Data	Source(s)
GC-MS	Spectra available in databases.	[1]
IR Spectra	Vapor phase IR spectra are available.	[1]

Note: Specific peak assignments and detailed spectral data for ¹H-NMR and ¹³C-NMR of **methanedithiol** are not readily available in public databases. Researchers should perform their own spectral analysis for confirmation. For comparison, the ¹H-NMR spectrum of the closely related methanethiol (CH₃SH) shows a signal for the methyl protons and a signal for the thiol proton. The ¹³C-NMR of methanethiol shows a single carbon signal.

Synthesis and Experimental Protocols

The primary route for the synthesis of **methanedithiol** involves the reaction of formaldehyde with hydrogen sulfide under pressure.^[2]

Experimental Protocol: Synthesis of Methanedithiol

This protocol is based on the general reaction described in the literature.^[2]

Materials:

- Formaldehyde (aqueous solution, e.g., 37%)
- Hydrogen sulfide gas
- High-pressure reactor
- Appropriate solvent (e.g., water or an organic solvent)
- Acid catalyst (optional)

Procedure:

- Charge the high-pressure reactor with an aqueous solution of formaldehyde.
- Pressurize the reactor with hydrogen sulfide gas. The pressure should be carefully monitored and maintained at the desired level.
- The reaction mixture is typically stirred and may require heating to facilitate the reaction.
- The reaction progress can be monitored by techniques such as gas chromatography (GC) to follow the consumption of formaldehyde.
- Upon completion, the reactor is cooled, and the excess hydrogen sulfide is carefully vented in a fume hood.
- The crude **methanedithiol** can be isolated by extraction with a suitable organic solvent.
- Purification is typically achieved by distillation under reduced pressure.

Safety Precautions:

- This reaction should be carried out in a well-ventilated fume hood due to the toxicity and flammability of hydrogen sulfide and **methanedithiol**.
- The use of a high-pressure reactor requires specialized training and equipment.
- Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Reactivity and Role in Organosulfur Chemistry

Methanedithiol's reactivity is dominated by the two nucleophilic thiol groups. It readily participates in reactions with electrophiles and is a key precursor for the formation of various sulfur-containing heterocycles.

Key Reactions of Methanedithiol

- Formation of Dithioacetals: **Methanedithiol** reacts with aldehydes and ketones in the presence of an acid catalyst to form dithioacetals. This reaction is often used to protect carbonyl groups in organic synthesis.
- Reaction with Benzoic Anhydride: **Methanedithiol** reacts with benzoic anhydride to form a solid dibenzoate derivative.^[2] This reaction can be used for the characterization of **methanedithiol**.
- Trimerization to s-Trithiane: In the presence of a strong acid, **methanedithiol** can undergo trimerization to form 1,3,5-trithiane (s-trithiane), a stable six-membered heterocyclic compound.^{[2][3]} This reaction competes with the formation of **methanedithiol** from formaldehyde and hydrogen sulfide.^[2]

Experimental Protocol: Formation of Methanedithiol Dibenzoate

This protocol is based on the known reactivity of thiols with acid anhydrides.

Materials:

- **Methanedithiol**
- Benzoic anhydride[4][5][6][7]
- Anhydrous solvent (e.g., dichloromethane or diethyl ether)
- Basic catalyst (e.g., pyridine or triethylamine)

Procedure:

- Dissolve **methanedithiol** in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
- Add a stoichiometric amount of a basic catalyst to the solution.
- Slowly add a solution of benzoic anhydride in the same solvent to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
- Upon completion, the reaction mixture is washed with a dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield the pure dibenzoate derivative.

Applications in Drug Development

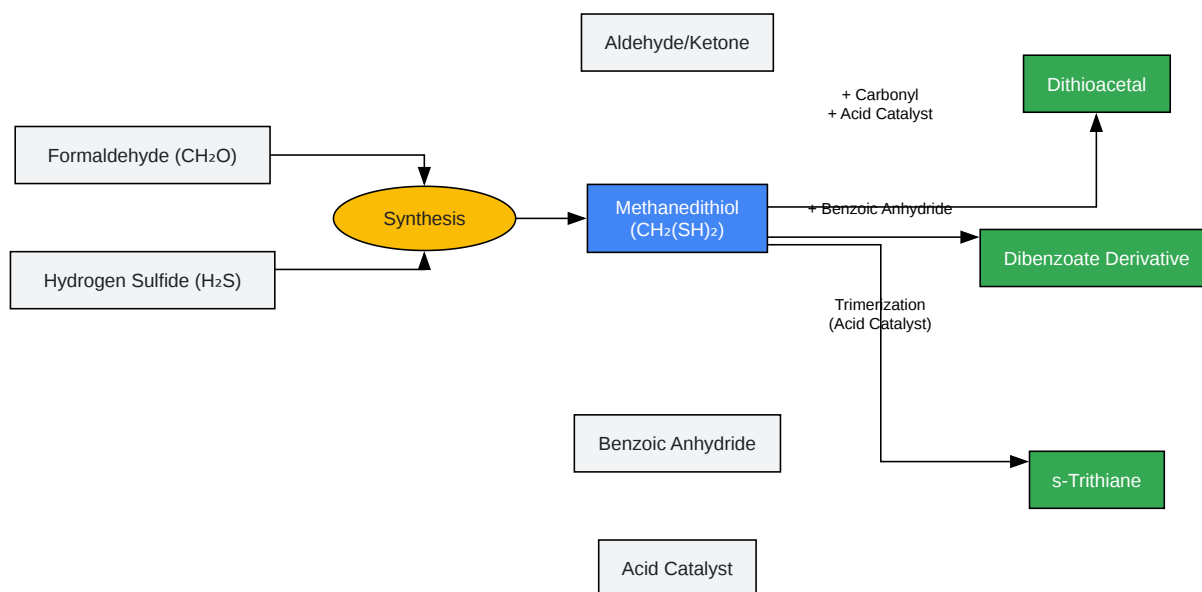
Organosulfur compounds are integral to many pharmaceutical agents. While **methanedithiol** itself is not a therapeutic agent, its derivatives, particularly dithioacetals, are being explored for their biological activities. The dithioacetal moiety can be found in various natural products and synthetic molecules with interesting pharmacological profiles.

A notable example is the investigation of novel aryl (dithioglycosyl)methane derivatives as anti-proliferative agents.[8] In these compounds, a dithioacetal derived from a carbohydrate and an aromatic thiol acts as a key structural feature. These derivatives have shown promising activity against cancer cell lines, highlighting the potential of **methanedithiol**-related structures in the design of new anticancer drugs.[8]

The synthesis of such derivatives often involves the reaction of a dithiol, conceptually related to **methanedithiol**, with a suitable electrophile to construct the core dithioacetal structure. This underscores the importance of understanding the fundamental reactivity of simple dithiols like **methanedithiol** for the development of more complex and medically relevant molecules.

Mandatory Visualizations

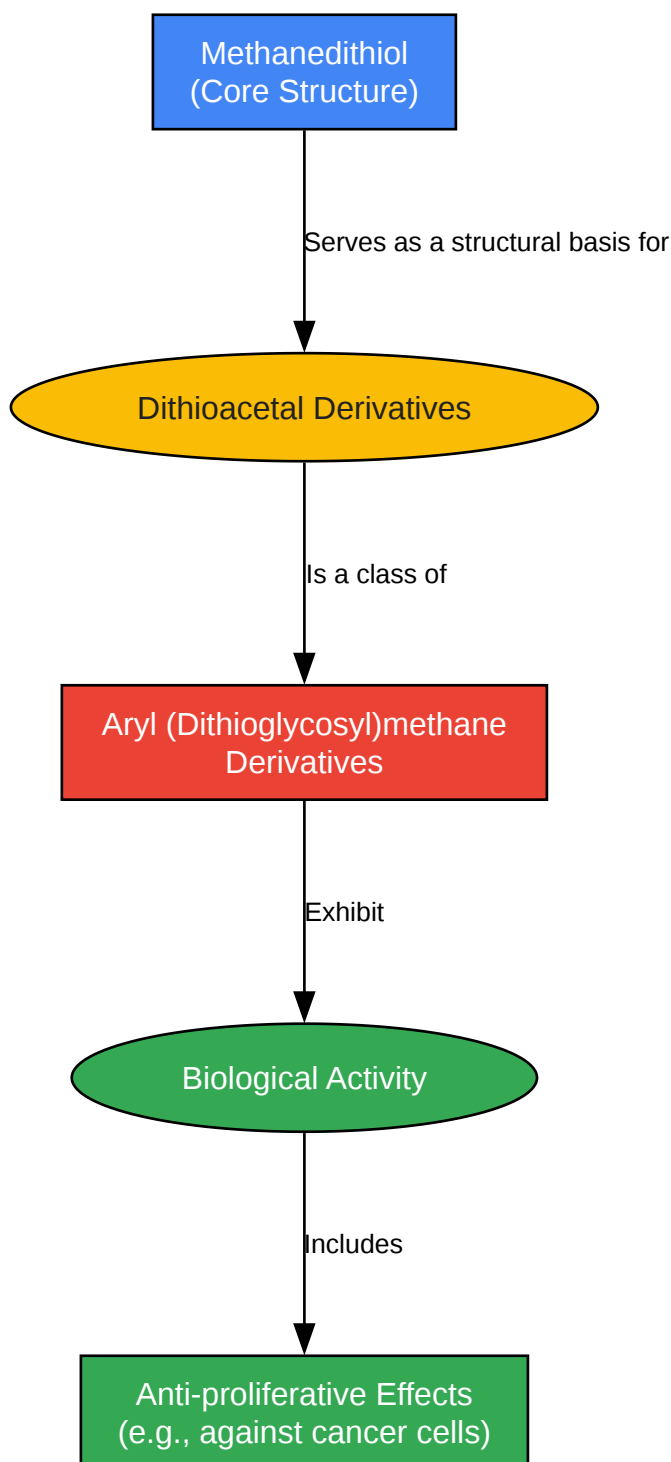
Synthesis and Reactivity Workflow of Methanedithiol



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Caption: Synthetic pathway to **methanedithiol** and its key chemical transformations.

Logical Relationship of Methanedithiol to Drug Discovery



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Caption: Conceptual link between **methanedithiol** and the development of bioactive compounds.

Conclusion

Methanedithiol, despite its simple structure, is a versatile and important molecule in organosulfur chemistry. Its synthesis from readily available starting materials and its predictable reactivity make it a valuable tool for organic chemists. Furthermore, the emergence of dithioacetal-containing molecules with significant biological activity opens up new avenues for the application of **methanedithiol**-based scaffolds in drug discovery and development. A thorough understanding of the properties and chemical behavior of **methanedithiol** is therefore essential for researchers working at the interface of chemistry, biology, and medicine.

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